molecular formula C12H24N2O2 B8252690 tert-Butyl (2,6-dimethylpiperidin-4-yl)carbamate

tert-Butyl (2,6-dimethylpiperidin-4-yl)carbamate

Cat. No.: B8252690
M. Wt: 228.33 g/mol
InChI Key: ZVRIIQQTFKQUQE-UHFFFAOYSA-N
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Description

tert-Butyl (2,6-dimethylpiperidin-4-yl)carbamate is a chemical compound that belongs to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom, which is commonly used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2,6-dimethylpiperidin-4-yl)carbamate typically involves the protection of the amine group in 2,6-dimethylpiperidine with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2,6-dimethylpiperidin-4-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Trifluoroacetic acid in dichloromethane for Boc deprotection.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of the free amine.

    Substitution: Formation of deprotected amine and tert-butyl alcohol.

Scientific Research Applications

tert-Butyl (2,6-dimethylpiperidin-4-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (2,6-dimethylpiperidin-4-yl)carbamate primarily involves its role as a protecting group for amines. The Boc group prevents the amine from participating in unwanted side reactions during synthetic processes. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions to yield the free amine, which can then participate in further reactions .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylpiperidine: Lacks the Boc protecting group and is more reactive.

    Piperidine: A simpler structure without the methyl groups or Boc protection.

    N-Boc-piperidine: Similar protecting group but without the methyl substitutions.

Uniqueness

tert-Butyl (2,6-dimethylpiperidin-4-yl)carbamate is unique due to the presence of both the Boc protecting group and the 2,6-dimethyl substitutions. This combination provides specific steric and electronic properties that can be advantageous in certain synthetic applications .

Properties

IUPAC Name

tert-butyl N-(2,6-dimethylpiperidin-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-8-6-10(7-9(2)13-8)14-11(15)16-12(3,4)5/h8-10,13H,6-7H2,1-5H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVRIIQQTFKQUQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(N1)C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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